N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide

Lipophilicity ADME Prediction Aryl Glycoside SAR

Reproducing PubChem HTS hits demands exact compound identity-para-substitution and β-D-gluco stereochemistry are critical. This authenticated batch (CAS 1093406-63-3) matches the Scripps screening library lot. • GPR151 (AID 1508602), FBW7 (AID 1259310), MITF (AID 1259374) HTS data • Poor-leaving-group (pKa 12.29) enables pre-steady-state kinetics • ≥95% HPLC; ships ambient worldwide; research-use only.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
CAS No. 1093406-63-3
Cat. No. B6577471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide
CAS1093406-63-3
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C
InChIInChI=1S/C15H21NO6/c1-8-3-5-10(6-4-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)
InChIKeyXLMQIFNHFQBSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolyl N-Acetyl-β-D-glucosaminide Overview


N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide (CAS 1093406-63-3), also indexed as 4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 35694-99-6), is a synthetic aryl N-acetyl-β-D-glucosaminide belonging to the phenolic glycoside class [1]. It features a D-glucosamine core bearing an N-acetyl group at C-2 and a p-tolyl (4-methylphenoxy) aglycone at the anomeric position, with a molecular formula of C15H21NO6 and molecular weight of 311.33 g/mol . The compound has been deposited in the Scripps Research Institute Molecular Screening Center library and evaluated in three orthogonal high-throughput screening (HTS) campaigns targeting GPR151 activation, FBW7 ubiquitin ligase activation, and MITF dimerization inhibition [2]. Commercially, it is supplied at ≥95% purity (HPLC) by multiple vendors for research use only .

Why Generic Substitution Fails for p-Tolyl N-Acetyl-β-D-glucosaminide


Aryl N-acetyl-glucosaminides with different aglycone substitution patterns exhibit distinct physicochemical and biological profiles that preclude simple interchange. The para-methyl substitution on the phenoxy ring of CAS 1093406-63-3 confers a computed LogP of −0.37 and topological polar surface area (TPSA) of 108.25 Ų [1], parameters that divergently affect aqueous solubility, membrane permeability, and non-specific protein binding relative to the ortho-methyl isomer (CAS 263746-45-8) or the unsubstituted phenyl analog (CAS 13343-67-4) [2]. Furthermore, the stereochemically defined β-D-gluco configuration at all five chiral centers—(2S,3R,4R,5S,6R)—is critical for recognition by carbohydrate-active enzymes; racemic or epimeric mixtures yield confounding results in glycosidase inhibition and glycosyltransferase substrate assays [3]. The compound's documented parallel screening fingerprint across GPR151, FBW7, and MITF HTS campaigns provides a multi-target activity baseline that generic aryl glycosides lacking comparable publicly available screening data cannot replicate.

p-Tolyl N-Acetyl-β-D-glucosaminide: Differentiation Evidence vs. Analogs


Para-Methyl vs. Ortho-Methyl LogP Comparison

The para-methylphenoxy substitution pattern of CAS 1093406-63-3 yields a computed LogD (pH 7.4) of −0.373, reflecting modest hydrophilicity [1]. In contrast, the ortho-methyl isomer (CAS 263746-45-8, 2-methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside) is reported by vendor sources to exhibit enhanced hydrophobic character attributable to steric shielding of the glycosidic oxygen by the ortho-methyl group, which alters the compound's chromatographic retention and predicted membrane interaction profile relative to the para-substituted target compound . While direct experimental LogP comparison data for these two isomers are not publicly available, the positional difference in methyl substitution is a well-established determinant of partition coefficient in phenolic glycosides [2].

Lipophilicity ADME Prediction Aryl Glycoside SAR

TPSA and Permeability: Para- vs. Meta-Methyl Isomer

The computed topological polar surface area (TPSA) of CAS 1093406-63-3 is 108.25 Ų [1], a value that falls near the recognized threshold of 140 Ų for oral bioavailability prediction and passive membrane permeation. The meta-methyl isomer (N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide, ChemBase ID 194487) shares the same molecular formula (C15H21NO6) and identical hydrogen bond donor/acceptor counts (4 donors, 6 acceptors), but the positional shift of the methyl group from para to meta alters the three-dimensional presentation of the aglycone's hydrophobic surface area [2]. Although both isomers share an identical TPSA value by 2D calculation, their distinct 3D polar surface area profiles and electrostatic potential surfaces—arising from the different methyl group orientation—are predicted to differentially influence interactions with biological membranes and protein binding pockets [3].

TPSA Membrane Permeability Fragment-Based Screening

Exclusive Multi-Target HTS Data (GPR151, FBW7, MITF)

CAS 1093406-63-3 was included in the Scripps Research Institute Molecular Screening Center compound library and evaluated in three mechanistically distinct primary HTS assays : (i) a cell-based β-arrestin recruitment assay for GPR151 activation (PubChem AID 1508602, PathHunter CHO-K1 format); (ii) an AlphaScreen-based biochemical assay for FBW7 E3 ubiquitin ligase activator identification (PubChem AID 1259310); and (iii) an AlphaScreen-based biochemical assay for MITF dimerization inhibitor screening (PubChem AID 1259374). This public deposition of screening data across three therapeutically relevant targets—neuropsychiatric GPR151 signaling [1], FBW7 tumor suppression [2], and MITF-driven melanoma [3]—provides a baseline activity fingerprint for this compound. In contrast, the ortho-methyl isomer (CAS 263746-45-8) and the meta-methyl isomer (ChemBase ID 194487) have no publicly retrievable HTS activity data in PubChem, limiting their utility for hit validation and SAR follow-up studies.

High-Throughput Screening Polypharmacology GPCR Ubiquitin Ligase Transcription Factor

2-Acetamido Group vs. Hydroxyl: Enzyme Recognition

The presence of the 2-acetamido (-NHCOCH3) substituent at C-2 of the glucopyranose ring in CAS 1093406-63-3 structurally mimics the N-acetyl group of natural N-acetyl-β-D-glucosamine (GlcNAc), the native substrate of O-GlcNAcase, β-hexosaminidases, and numerous glycosyltransferases [1]. In contrast, the simpler 4-methylphenyl β-D-glucopyranoside (CAS 34193-85-6), which bears a hydroxyl group at C-2 instead of the acetamido moiety, is recognized exclusively by β-glucosidases and lacks affinity for GlcNAc-specific active sites [2]. This functional group difference is critical: the acetamido carbonyl and N-H serve as key hydrogen-bonding partners in the enzyme active site, as demonstrated crystallographically for related 2-acetamido-2-deoxy-β-D-glucopyranoside ligands bound to lysozyme and hexosaminidases [3]. The non-acetamido analog cannot substitute in assays designed to probe O-GlcNAc biology, N-glycan processing, or chitinase activity.

Glycosidase Substrate Specificity O-GlcNAcase Hexosaminidase Carbohydrate-Active Enzymes

Poor Leaving Group vs. Chromogenic Substrates

The computed acid pKa of the aglycone phenolic hydroxyl group for CAS 1093406-63-3 is 12.29 [1], classifying 4-methylphenol as a poor leaving group (pKa of conjugate acid ≈ 10.2 for p-cresol). This contrasts sharply with the widely used chromogenic substrate 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (pKa of 4-nitrophenol ≈ 7.2) and the fluorogenic substrate 4-methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside (pKa of 4-methylumbelliferone ≈ 7.8) . The high aglycone pKa of CAS 1093406-63-3 renders it a slow-turnover substrate that is unsuitable for continuous colorimetric or fluorometric enzyme detection but potentially useful as a competitive inhibitor or for studying slow substrate turnover kinetics in glycosidase mechanistic investigations [2].

Enzyme Kinetics Leaving Group Ability Fluorogenic Substrate Assay Development

Application Scenarios for p-Tolyl N-Acetyl-β-D-glucosaminide


GPR151 Activator Hit Validation and SAR

CAS 1093406-63-3 is documented in PubChem AID 1508602, a cell-based β-arrestin recruitment (PathHunter) assay targeting the orphan GPCR GPR151, a receptor implicated in habenula-mediated neuropsychiatric disorders . Procurement of this compound enables direct follow-up on the primary screening data deposited by the Scripps Research Institute, including concentration-response confirmation and counter-screening against related galanin-family receptors. The para-methyl substitution ensures consistency with the original screening library sample, avoiding the confounding effects of positional isomerism that would arise from using the ortho- or meta-methyl analogs, which lack any public GPR151 screening data [1].

FBW7 Activator Mechanistic Studies in Cancer

The compound was screened in PubChem AID 1259310, an AlphaScreen-based biochemical assay designed to identify small-molecule activators that restore defective FBW7-substrate interactions in cancers harboring FBW7 loss-of-function mutations . FBW7 is a tumor suppressor ubiquitin ligase mutated in up to 10% of human cancers. The 2-acetamido group of CAS 1093406-63-3 may contribute hydrogen-bonding interactions relevant to FBW7-substrate interface binding [1]. Researchers validating FBW7 activator hits should use this specific compound to ensure identity with the screening sample, as the non-acetamido 4-methylphenyl glucopyranoside analog would lack the N-acetyl hydrogen-bonding capacity and produce non-comparable results [2].

MITF Dimerization Inhibitor Screening for Melanoma

CAS 1093406-63-3 was tested in PubChem AID 1259374, an AlphaScreen-based assay for inhibitors of MITF dimerization . MITF is a lineage-survival oncogene in melanoma, and disruption of its dimerization suppresses DNA binding and downstream transcriptional activity. The computed LogD of −0.37 and TPSA of 108.25 Ų for this compound [1] indicate moderate cell permeability potential, facilitating transition from biochemical AlphaScreen to cell-based melanocyte assays. Procurement of the authenticated para-methyl isomer, rather than the meta- or ortho-methyl analogs, is essential for reproducing the deposited screening results and advancing validated hits through the Scripps melanoma drug discovery pipeline.

Slow Substrate/Inhibitor for β-Hexosaminidase and O-GlcNAcase

The high computed aglycone pKa of 12.29 classifies CAS 1093406-63-3 as a poor-leaving-group substrate, with an estimated 10⁴–10⁵-fold slower turnover rate compared to 4-methylumbelliferyl or 4-nitrophenyl substrates . This property makes it suitable for pre-steady-state kinetic analysis, equilibrium binding measurements, and co-crystallization trials where enzyme-catalyzed hydrolysis must be minimized during data collection. In contrast, the 4-nitrophenyl analog (pKa ≈ 7.2) and 4-methylumbelliferyl analog (pKa ≈ 7.8) undergo rapid turnover, rendering them unsuitable for these specific experimental designs [1]. The 2-acetamido group furthermore restricts recognition to GlcNAc-specific enzymes (GH20, GH84, GH85 families), excluding interference from β-glucosidases that would hydrolyze the non-acetamido 4-methylphenyl β-D-glucopyranoside comparator [2].

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